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Compound of Interest

Compound Name: 4-Chloroquinazoline-6,7-diol

Cat. No.: B1384428 Get Quote

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, stands as a

"privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability

to form key hydrogen bond interactions with protein kinase active sites have made it a

cornerstone of modern targeted cancer therapy.[1][2] Numerous drugs approved by the U.S.

Food and Drug Administration (FDA), including gefitinib, erlotinib, and lapatinib, are built upon

this core structure.[3] These agents primarily function by inhibiting receptor tyrosine kinases

(RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently

overexpressed or mutated in various malignancies, leading to uncontrolled cell proliferation and

survival.[4][5]

Within this critical class of molecules, 4-Chloroquinazoline-6,7-diol emerges as a pivotal

synthetic intermediate. Its strategic design incorporates two key features: a highly reactive

chlorine atom at the C4 position, prime for nucleophilic displacement, and hydroxyl groups at

the C6 and C7 positions, which are known to be crucial for anchoring within the ATP-binding

pocket of kinases like EGFR.[4][6] This guide provides a comprehensive technical overview of

4-Chloroquinazoline-6,7-diol for researchers and drug development professionals, detailing

its properties, synthesis, reactivity, and central role in the generation of potent kinase inhibitors.

Physicochemical and Structural Properties
4-Chloroquinazoline-6,7-diol is a heterocyclic organic compound whose utility is defined by

its chemical characteristics. A summary of its key properties is presented below.
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Property Value Source

CAS Number 1145671-36-8 [7][8]

Molecular Formula C₈H₅ClN₂O₂ [9][10]

Molecular Weight 196.59 g/mol [7][8]

Appearance Yellow to brown solid [11]

Purity
Typically ≥95-98%

(commercial)
[9][11]

Topological Polar Surface Area 66.2 Å² [7]

Hydrogen Bond Donor Count 2 [7]

Hydrogen Bond Acceptor

Count
4 [7]

Canonical SMILES
C1=C(C=C2C(=C1O)C(=NC=

N2)Cl)O
[10]

The Quinazoline Core in Kinase Inhibition: Targeting
the EGFR Pathway
The therapeutic efficacy of quinazoline derivatives in oncology is overwhelmingly linked to their

ability to inhibit protein kinases, particularly EGFR.[12] Overexpression or activating mutations

of EGFR lead to the persistent activation of downstream pro-survival signaling cascades,

chiefly the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive

tumorigenesis.[4][6]

Quinazoline-based inhibitors function as ATP mimetics, occupying the ATP-binding site in the

catalytic domain of the EGFR kinase. The structure-activity relationship (SAR) for this class is

well-established:

The quinazoline nitrogen (N1) acts as a hydrogen bond acceptor, typically interacting with a

key methionine residue (Met793 in EGFR) in the hinge region of the kinase.[13]
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An anilino group at the C4 position is critical for high-affinity binding, extending into a

hydrophobic pocket of the active site.[14]

Substituents at the C6 and C7 positions provide additional interactions and modulate

solubility and potency. The diol functionality of the topic compound, or its common synthetic

precursor the dimethoxy group, are known to enhance binding affinity.[4][15]

The 4-chloro group on the title compound is not part of the final pharmacophore; rather, it is the

essential reactive handle that allows for the facile introduction of the crucial C4-anilino side

chain.

Canonical EGFR Signaling Pathway
The following diagram illustrates the principal signaling cascades downstream of EGFR that

are targeted by quinazoline-based inhibitors.
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Caption: EGFR signaling pathways leading to cell proliferation and survival.
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Synthesis and Reactivity: A Step-by-Step Approach
4-Chloroquinazoline-6,7-diol is not typically synthesized directly in its diol form due to the

reactivity of the free hydroxyl groups. The common and field-proven strategy involves a

protected route, using methoxy groups, which are later cleaved to yield the final diol. This

approach ensures higher yields and cleaner reactions.

Representative Synthetic Workflow
The diagram below outlines the logical flow from a substituted benzoic acid to the final reactive

intermediate.

Synthetic Pathway
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160°C 4-Chloro-6,7-
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4-Chloroquinazoline-
6,7-diol

(Target Intermediate)

BBr₃ or HBr,
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Caption: Representative workflow for the synthesis of 4-Chloroquinazoline-6,7-diol.

Detailed Experimental Protocol (Representative)
This protocol is adapted from established syntheses of structurally analogous quinazolines.[15]

[16] Researchers must ensure all steps are conducted in a well-ventilated fume hood with

appropriate personal protective equipment.

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

To a round-bottom flask equipped with a reflux condenser, add 2-amino-4,5-

dimethoxybenzoic acid (1.0 eq).

Add an excess of formamide (approx. 10 volumes).

Heat the mixture to 160-180 °C and maintain for 4-6 hours, monitoring the reaction progress

by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature. A precipitate will form.

Add water to the flask to fully precipitate the product.

Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount

of cold ethanol.

Dry the solid under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one as a white to off-

white solid.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) (approx. 10-

15 volumes).

Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 eq) dropwise.

Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. The suspension should become a

clear solution.

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

Carefully remove the excess thionyl chloride under reduced pressure.

Azeotrope the residue with toluene (2x) to remove any remaining thionyl chloride.

The resulting crude solid is taken up in dichloromethane (DCM) and washed carefully with a

saturated aqueous sodium bicarbonate solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to

afford 4-chloro-6,7-dimethoxyquinazoline.[16]

Step 3: Demethylation to 4-Chloroquinazoline-6,7-diol

Dissolve the 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in anhydrous DCM under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution to -78 °C using a dry ice/acetone bath.
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Add boron tribromide (BBr₃) (2.5-3.0 eq), typically as a 1M solution in DCM, dropwise over

30 minutes.

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

Upon completion, carefully quench the reaction by slowly adding it to a flask containing

crushed ice and methanol.

Stir for 1 hour, then concentrate the mixture under reduced pressure.

The resulting solid can be purified by recrystallization or column chromatography to yield the

final product, 4-Chloroquinazoline-6,7-diol.

Application in the Synthesis of Bioactive EGFR
Inhibitors
The primary utility of 4-Chloroquinazoline-6,7-diol is its role as an electrophile in nucleophilic

aromatic substitution (SₙAr) reactions.[17] The electron-withdrawing nature of the quinazoline

ring system activates the C4 position, allowing the chlorine atom to be readily displaced by

nucleophiles, most notably substituted anilines, to forge the final inhibitors.[14]

Workflow for SₙAr Reaction

Synthesis of 4-Anilinoquinazoline Derivatives

4-Chloroquinazoline-
6,7-diol
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Caption: General workflow for synthesizing EGFR inhibitors.

Detailed Experimental Protocol (Representative)
In a round-bottom flask, suspend 4-Chloroquinazoline-6,7-diol (1.0 eq) in a suitable solvent

such as isopropanol or n-butanol.

Add the desired substituted aniline (1.1 eq).

Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) for 4-12 hours.

Monitor the reaction by TLC. The formation of the product is often accompanied by the

precipitation of its hydrochloride salt.

After completion, cool the reaction to room temperature.

Collect the precipitate by filtration.

Wash the solid with the reaction solvent and then with diethyl ether to remove any unreacted

starting materials.

The product can be further purified by recrystallization or by converting it to the free base

using a mild base (e.g., NaHCO₃) followed by chromatographic purification.

Biological Activity of Derived Compounds
While 4-Chloroquinazoline-6,7-diol is an intermediate, the biological potency of the final

compounds it helps create is well-documented. The table below summarizes the activity of

representative 4-anilinoquinazoline derivatives with 6,7-hydroxyl or 6,7-methoxy substitutions,

demonstrating the therapeutic potential unlocked by this core.
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Compound
Structure

Target Kinase IC₅₀ Value
Cell Line
(Antiproliferati
ve GI₅₀)

Source

6,7-dimethoxy-4-

(3-

ethynylphenylami

no)quinazoline

EGFR 5 nM - [3]

6,7-dimethoxy-4-

anilino derivative
c-Met 0.030 µM - [15]

2-chloro-4-(3-

acetylphenylamin

o)-6,7-

dimethoxyquinaz

oline

- -

K-562

(Leukemia):

0.622 µM

[18]

'4-

aminoquinazolin

e-6,7-diol'

derivatives

EGFR
(Predicted High

Affinity)

A431 (Lung

Cancer):

Predicted

Vulnerability

[6]

Conclusion
4-Chloroquinazoline-6,7-diol (CAS: 1145671-36-8) is more than a mere catalog chemical; it is

a strategically designed building block that provides a direct and efficient route to a class of

highly potent and clinically relevant kinase inhibitors. Its value lies in the combination of a

reactive C4-chloro handle for facile SₙAr coupling and the C6, C7-diol pattern essential for

high-affinity binding to targets like EGFR. For drug discovery teams in oncology, mastering the

synthesis and application of this intermediate is a key step toward developing next-generation

targeted therapeutics to combat cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10141396/
https://www.benchchem.com/pdf/Quinazoline_4_7_diol_A_Privileged_Scaffold_in_Modern_Medicinal_Chemistry.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9036565/
https://www.biorxiv.org/content/10.1101/2022.02.14.480387v1.full-text
https://www.benchchem.com/product/b1384428?utm_src=pdf-body
https://www.benchchem.com/product/b1384428?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents -
PMC [pmc.ncbi.nlm.nih.gov]

2. ijpsjournal.com [ijpsjournal.com]

3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR
Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy –
Oriental Journal of Chemistry [orientjchem.org]

5. Recent developments of small molecule EGFR inhibitors based on the quinazoline core
scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

6. biorxiv.org [biorxiv.org]

7. angenechemical.com [angenechemical.com]

8. calpaclab.com [calpaclab.com]

9. aksci.com [aksci.com]

10. 4-Chloroquinazoline-6,7-diol | C8H5ClN2O2 | CID 135742231 - PubChem
[pubchem.ncbi.nlm.nih.gov]

11. 4-Chloroquinazoline-6,7-diol|CAS 1145671-36-8 [benchchem.com]

12. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. japsonline.com [japsonline.com]

14. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as
potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

15. benchchem.com [benchchem.com]

16. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

17. mdpi.com [mdpi.com]

18. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline:
synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Privileged Quinazoline Scaffold in
Modern Oncology]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1384428#4-chloroquinazoline-6-7-diol-cas-number-
1145671-36-8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6072504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072504/
https://www.ijpsjournal.com/article/Quinazoline+Based+Molecular+Hybrids+as+Potential+Therapeutic+Agents+in+Tumour+Therapy
https://pmc.ncbi.nlm.nih.gov/articles/PMC10141396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10141396/
https://www.orientjchem.org/vol41no6/recent-glimpse-into-quinazoline-based-egfr-kinase-inhibitors-for-cancer-therapy/
https://www.orientjchem.org/vol41no6/recent-glimpse-into-quinazoline-based-egfr-kinase-inhibitors-for-cancer-therapy/
https://pubmed.ncbi.nlm.nih.gov/22043991/
https://pubmed.ncbi.nlm.nih.gov/22043991/
https://www.biorxiv.org/content/10.1101/2022.02.14.480387v1.full-text
https://www.angenechemical.com/productshow/AGN-PC-0WAJ8Y.html
https://www.calpaclab.com/4-chloroquinazoline-6-7-diol-min-97-1-gram/ala-c172138-1g
https://aksci.com/sds/5444EM_SDS.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-chloroquinazoline-6_7-diol
https://pubchem.ncbi.nlm.nih.gov/compound/4-chloroquinazoline-6_7-diol
https://www.benchchem.com/es/product/b1384428
https://pubmed.ncbi.nlm.nih.gov/25910402/
https://pubmed.ncbi.nlm.nih.gov/25910402/
https://japsonline.com/admin/php/uploads/4294_pdf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8712970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8712970/
https://www.benchchem.com/pdf/Quinazoline_4_7_diol_A_Privileged_Scaffold_in_Modern_Medicinal_Chemistry.pdf
https://www.chemicalbook.com/synthesis/4-chloro-6-7-dimethoxyquinazoline.htm
https://www.mdpi.com/1420-3049/29/24/6021
https://pmc.ncbi.nlm.nih.gov/articles/PMC9036565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9036565/
https://www.benchchem.com/product/b1384428#4-chloroquinazoline-6-7-diol-cas-number-1145671-36-8
https://www.benchchem.com/product/b1384428#4-chloroquinazoline-6-7-diol-cas-number-1145671-36-8
https://www.benchchem.com/product/b1384428#4-chloroquinazoline-6-7-diol-cas-number-1145671-36-8
https://www.benchchem.com/product/b1384428#4-chloroquinazoline-6-7-diol-cas-number-1145671-36-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1384428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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